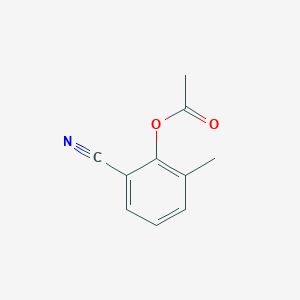

2-Cyano-6-methylphenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(2-cyano-6-methylphenyl) acetate |

InChI |

InChI=1S/C10H9NO2/c1-7-4-3-5-9(6-11)10(7)13-8(2)12/h3-5H,1-2H3 |

InChI Key |

SNGKYTAQJYLCFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)OC(=O)C |

Origin of Product |

United States |

The Significance of Cyano Substituted Aromatic Compounds in Advanced Synthetic Chemistry

Cyano-substituted aromatic compounds, also known as aryl nitriles, are of considerable importance in the field of advanced synthetic chemistry. The cyano group (–C≡N) is a versatile functional group that significantly influences the electronic properties and reactivity of the aromatic ring to which it is attached.

The strong electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. quora.com This deactivation is a result of the carbon atom of the cyano group having a partial positive charge due to the triple bond with the more electronegative nitrogen atom. quora.com This property is strategically utilized by chemists to direct incoming substituents to specific positions on the aromatic ring, thereby controlling the outcome of a reaction.

Furthermore, the cyano group itself is a valuable synthetic handle, capable of being transformed into a wide array of other functional groups. These transformations include, but are not limited to, hydrolysis to carboxylic acids, reduction to primary amines, and conversion to amides and esters. magtech.com.cn This versatility makes cyano-substituted aromatic compounds key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. fiveable.me The introduction of a cyano group can also impart desirable physical and biological properties to a molecule, such as improved solubility, metabolic stability, or enhanced binding to a biological target. fiveable.me

The Importance of Aryl Acetate Moieties As Versatile Synthetic Intermediates

Aryl acetates, which are esters of phenols and acetic acid, are highly versatile intermediates in organic synthesis. The acetate (B1210297) group can serve as a protecting group for the phenolic hydroxyl group, allowing for selective reactions at other positions of the molecule. More importantly, the aryl acetate moiety can act as a leaving group in various cross-coupling reactions, a cornerstone of modern synthetic chemistry.

These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. This capability is crucial for the construction of complex molecular architectures from simpler, readily available starting materials. The development of efficient methods for the synthesis of aryl acetates, such as the carbonylation of aryl methyl ethers, further enhances their utility in synthetic endeavors. nih.gov

Structural Context of the 2 Cyano 6 Methylphenyl Acetate Scaffold in Chemical Research

The specific arrangement of the cyano, methyl, and acetate (B1210297) groups on the phenyl ring in 2-Cyano-6-methylphenyl acetate creates a unique chemical environment. The ortho-positioning of the bulky methyl group and the electron-withdrawing cyano group relative to the acetate moiety can induce steric and electronic effects that influence the molecule's reactivity.

This particular substitution pattern can direct the regioselectivity of further chemical modifications. For instance, in reactions involving the aromatic ring, the directing effects of the existing substituents would need to be carefully considered. The interplay between the electron-withdrawing cyano group and the ortho-methyl group can create a specific electronic environment that may favor or disfavor certain reaction pathways.

Role As a Chemical Intermediate in Advanced Organic Synthesis

Building Block for Complex Polyaromatic Systems

The aromatic core of 2-Cyano-6-methylphenyl acetate (B1210297) serves as a fundamental scaffold that can be elaborated into more complex polyaromatic hydrocarbons (PAHs). The presence of substituents on the benzene (B151609) ring allows for regioselective functionalization, which is a key aspect in the controlled synthesis of larger aromatic systems.

Potential Synthetic Pathways:

Cross-Coupling Reactions: The aromatic ring of 2-Cyano-6-methylphenyl acetate could be functionalized with a leaving group, such as a halogen, to enable participation in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. researchgate.netrsc.orgrsc.org These reactions are powerful methods for the formation of carbon-carbon bonds, allowing for the connection of the primary phenyl ring to other aromatic systems.

Directed Metalation: The existing substituents can direct ortho-metalation, creating a nucleophilic site on the aromatic ring that can then react with various electrophiles to build more complex structures.

The strategic placement of the cyano and methyl groups can influence the electronic properties and reactivity of the aromatic ring, offering a degree of control in the construction of larger, conjugated systems that are of interest for their electronic and optoelectronic properties.

Precursor for Diverse Nitrogen-Containing Heterocycles

The cyano group is a highly versatile functional group in the synthesis of nitrogen-containing heterocycles. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the triple bond can participate in cycloaddition reactions.

Pyridines: Substituted benzonitriles are valuable precursors for the synthesis of pyridine (B92270) derivatives. researchgate.netmedcraveonline.com For instance, the cyano group of this compound can undergo cyclization reactions with 1,3-dicarbonyl compounds or other suitable building blocks to form a pyridine ring. The reaction pathway could involve initial condensation followed by intramolecular cyclization and aromatization.

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a compound containing a nitrile group with a source of the remaining ring atoms, such as an amidine or urea derivative. The cyano group in this compound could react with such reagents to form the pyrimidine core.

Pyrans: While pyrans are oxygen-containing heterocycles, their synthesis can sometimes involve nitrile-containing precursors. For example, a multi-component reaction involving an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound can yield substituted 4H-pyrans. The reactivity of the aromatic nitrile could be harnessed in similar multi-component strategies.

Pyrazoles: Pyrazoles are typically synthesized from 1,3-dicarbonyl compounds and hydrazines. However, precursors containing a cyano group can also be utilized. The nitrile group can be transformed into an imine or a related functional group that can then undergo cyclization with a hydrazine derivative to form the pyrazole ring.

The following table summarizes the potential precursors and general reaction types for the synthesis of these heterocycles from a nitrile-containing compound like this compound.

| Heterocycle | Potential Co-reactant(s) | General Reaction Type |

| Pyridine | 1,3-Diketones, α,β-Unsaturated ketones | Condensation, Cyclization |

| Pyrimidine | Amidines, Urea | Condensation, Cyclization |

| Pyran | Active methylene compounds, Aldehydes | Multi-component reaction |

| Pyrazole | Hydrazine derivatives | Cyclocondensation |

Intermediates in the Synthesis of Specialty Chemical Compounds (e.g., Disperse Dyes)

Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing synthetic fibers like polyester. ftstjournal.comnih.govajol.info Azo disperse dyes, which contain the -N=N- chromophore, are a major class of these colorants. acs.orgresearchgate.netmdpi.comresearchgate.net The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.

While this compound itself is not a primary amine, it could be readily converted into a suitable precursor for dye synthesis.

Synthetic Utility in Dye Synthesis:

Functional Group Transformation: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂), or the acetate can be hydrolyzed to a hydroxyl group, which could then be nitrated and subsequently reduced to an amino group. This would provide the necessary primary amine functionality for diazotization.

As a Coupling Component: Alternatively, after hydrolysis of the acetate to a phenol (B47542), the resulting 2-cyano-6-methylphenol could act as a coupling component. The electron-donating hydroxyl group would activate the aromatic ring for electrophilic substitution by a diazonium salt.

The substituents on the aromatic ring (cyano and methyl groups) would influence the final color and properties of the dye, such as lightfastness and sublimation fastness. Benzonitrile (B105546) derivatives are known to be used in the manufacturing of various dyes. medcraveonline.com

Utility in the Construction of Functional Organic Materials and Polymers

The unique electronic properties conferred by the cyano group make nitrile-containing compounds valuable monomers for the synthesis of functional organic materials and polymers. nih.govnih.govmdpi.com

Polymers with High Thermal Stability: The aromatic nature of this compound suggests that it could be incorporated into polymer backbones to enhance thermal stability.

Functional Monomers: The acetate group could be hydrolyzed to a hydroxyl group, which could then be converted to a polymerizable group, such as an acrylate or methacrylate. The resulting monomer would carry the cyano and methyl functionalities into the final polymer structure.

Electronic Properties: The strong dipole moment of the cyano group can lead to polymers with interesting dielectric properties. Furthermore, the incorporation of such polar groups can influence the intermolecular interactions and morphology of the polymer.

Polymers containing cyano groups are explored for a variety of applications, including as materials for organic electronics and as precursors for carbon materials. nih.gov The specific substitution pattern of this compound could offer a means to fine-tune the properties of such materials.

Advanced Spectroscopic and Structural Characterization of 2 Cyano 6 Methylphenyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Cyano-6-methylphenyl acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic framework.

¹H NMR for Proton Environment and Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides specific information about the chemical environment of hydrogen atoms within a molecule. For 2-Cyano-6-methylphenyl acetate, the spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate and the tolyl groups.

The aromatic region would display a complex multiplet pattern due to the three adjacent protons on the benzene (B151609) ring. Their specific chemical shifts and coupling constants are influenced by the electronic effects of the cyano (-CN), methyl (-CH₃), and acetate (-OCOCH₃) substituents. The acetate methyl group would appear as a sharp singlet, typically in the range of δ 2.1-2.4 ppm, while the methyl group attached to the aromatic ring would also be a singlet, usually at a slightly different chemical shift, around δ 2.3-2.5 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H | ~7.2 - 7.6 | Multiplet | ortho: 7-9 Hz, meta: 2-3 Hz |

| Ar-CH₃ | ~2.3 - 2.5 | Singlet | N/A |

Note: The table presents predicted values based on typical chemical shifts for similar structural motifs.

¹³C NMR for Carbon Skeleton and Hybridization States

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would feature distinct signals for each unique carbon atom, including those in the aromatic ring, the methyl groups, the cyano group, and the acetate carbonyl group.

The chemical shifts provide insight into the hybridization and electronic environment of the carbon atoms. The carbonyl carbon of the acetate group is expected to have the most downfield shift (δ 168-172 ppm). The aromatic carbons will appear in the typical range of δ 110-155 ppm, with their exact shifts determined by the attached substituents. The nitrile carbon has a characteristic shift around δ 115-120 ppm. The two methyl carbons will have upfield shifts, typically below δ 30 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetate) | 168 - 172 |

| C-O (Aromatic) | 148 - 152 |

| C-CN (Aromatic) | 110 - 115 |

| C-CH₃ (Aromatic) | 138 - 142 |

| Aromatic CH | 125 - 135 |

| C≡N (Nitrile) | 115 - 120 |

| Ar-CH₃ | 18 - 22 |

Note: The table presents predicted values based on typical chemical shifts for similar functional groups and substituted aromatic systems. rsc.orgnih.gov

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for confirming the complex structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their connectivity on the benzene ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comprinceton.edu It would be used to definitively assign the signals for each aromatic CH group and the two methyl groups by linking the proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. researchgate.netresearchgate.net In this molecule, NOESY could show correlations between the protons of the ring-attached methyl group and the nearest aromatic proton, helping to confirm the substitution pattern.

Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Key Information |

|---|---|---|

| COSY | ¹H - ¹H | Connectivity of adjacent aromatic protons. |

| HSQC | ¹H - ¹³C (¹J) | Direct attachment of aromatic and methyl protons to their respective carbons. |

| HMBC | ¹H - ¹³C (²⁻³J) | Placement of acetate group on the ring; connectivity of cyano and methyl groups to the ring. |

Specialized NMR (e.g., ¹⁹⁹Hg NMR for Organometallic Analogues)

While not applicable to this compound itself, specialized NMR techniques like ¹⁹⁹Hg NMR spectroscopy would be essential for characterizing its organometallic analogues. If the phenyl acetate ligand were coordinated to a mercury(II) center, ¹⁹⁹Hg NMR would provide direct information about the metal's coordination environment. researchgate.net

The ¹⁹⁹Hg chemical shift is exceptionally sensitive to factors such as the number and type of coordinating ligands, the coordination geometry, and solvent effects. chemrxiv.orgnih.gov For a hypothetical [Hg(this compound)X] complex, the ¹⁹⁹Hg chemical shift would vary significantly depending on the nature of the other ligand(s) 'X'. This sensitivity makes it a powerful tool for studying ligand exchange dynamics and characterizing the structure of mercury-containing species in solution. researchgate.netnih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignment

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹. The position within this range is influenced by conjugation with the aromatic ring. spectroscopyonline.com

Ester (C=O) Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the acetate group will be prominent, typically appearing around 1760-1770 cm⁻¹. This frequency is higher than that of alkyl acetates due to the electron-withdrawing nature of the phenyl ring.

Ester (C-O) Stretches: The spectrum will also show C-O stretching bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. The aryl-O stretch is expected around 1200 cm⁻¹, while the O-C(O) stretch appears near 1100 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions due to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The methyl groups will give rise to C-H stretching absorptions in the 2900-3000 cm⁻¹ range.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Ester Carbonyl | C=O Stretch | 1760 - 1770 | Strong, Sharp |

| Aryl-O Ester | C-O Stretch | ~1200 | Strong |

| Acetate | O-C(O) Stretch | ~1100 | Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic | C-H Stretch | >3000 | Medium-Weak |

Note: The table presents predicted values based on characteristic frequencies for the specified functional groups. iucr.org

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. The analysis of the Raman spectrum of this compound allows for the identification and characterization of its key functional groups. The scattering intensity and position (Raman shift) of the spectral bands are characteristic of specific molecular vibrations.

The nitrile (-C≡N) group exhibits a distinct and strong stretching vibration, typically appearing in the 2200-2300 cm⁻¹ region. researchgate.net For this compound, this peak is expected to be sharp and clearly identifiable. The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the phenyl ring are anticipated in the 3000-3100 cm⁻¹ range, while the C=C ring stretching modes typically produce a complex set of bands between 1400 cm⁻¹ and 1650 cm⁻¹. Ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, are also expected at lower wavenumbers.

The acetate moiety introduces a characteristic C=O (carbonyl) stretching vibration. While strong in IR spectra, the carbonyl stretch in Raman can be weaker but is generally expected around 1730-1770 cm⁻¹. The C-O stretching vibrations of the ester group will appear in the 1000-1300 cm⁻¹ region. The methyl group attached to the phenyl ring will show C-H stretching and bending vibrations. The symmetric and asymmetric C-H stretching modes are typically found in the 2850-3000 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 3000 | Medium-Strong |

| Nitrile Stretch (C≡N) | Cyano Group | 2200 - 2300 | Strong, Sharp |

| Carbonyl Stretch (C=O) | Acetate Group | 1730 - 1770 | Weak-Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1650 | Strong |

| C-O Stretch | Acetate Group | 1000 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (molecular formula: C₁₀H₉NO₂), HRMS is crucial for confirming its identity. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

The exact mass determination by HRMS provides unambiguous confirmation of the elemental formula, a critical piece of data in the characterization of new or synthesized compounds.

| Atom | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 175.063329 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z), typically the molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺), are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information.

For this compound, the molecular ion peak would be observed at m/z 175. A primary and highly characteristic fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), resulting from a McLafferty-type rearrangement. This would produce an ion corresponding to 2-cyano-6-methylphenol at m/z 133. Another common fragmentation for esters is the loss of the acetyl group as an acylium ion (CH₃CO⁺, m/z 43) or the loss of the entire acetate moiety. The cleavage of the ester bond can lead to the formation of the 2-cyano-6-methylphenoxide radical ion, while the charge is retained by the acetyl cation at m/z 43. Further fragmentation of the m/z 133 ion could involve the loss of HCN (27 Da) or CO (28 Da).

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Likely Structure of Fragment |

|---|---|---|---|

| 175 | CH₂=C=O (42 Da) | 133 | [2-cyano-6-methylphenol]⁺˙ |

| 175 | ˙CH₃CO₂ (59 Da) | 116 | [C₈H₆N]⁺ |

| - | - | 43 | [CH₃CO]⁺ |

| 133 | HCN (27 Da) | 106 | [C₇H₆O]⁺˙ |

| 133 | CO (28 Da) | 105 | [C₇H₇N]⁺˙ |

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice. mdpi.com

Single-Crystal X-ray Diffraction (SCXRD) analysis involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This technique allows for the complete and unambiguous determination of the molecular structure, including its conformation and configuration. mdpi.com

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | One of the seven crystal systems (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry of the crystal. | P 1 21/c 1 |

| Unit Cell Dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°). | a = 13.2 Å, b = 5.3 Å, c = 15.1 Å, β = 115.2° |

| Volume (V) | Volume of the unit cell (ų). | 952.6 ų |

| Z | Number of molecules per unit cell. | 4 |

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. The technique is primarily used for phase identification, as each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint." It is also valuable for assessing sample purity, determining the degree of crystallinity, and identifying different polymorphic forms of a compound.

A PXRD pattern for this compound would consist of a series of diffraction peaks at specific angles (2θ), with characteristic intensities. This experimental pattern could be compared against a database or a pattern calculated from single-crystal data to confirm the identity and purity of the bulk sample. Any crystalline impurities would present their own distinct set of peaks, allowing for their identification. Furthermore, variations in the PXRD pattern under different crystallization conditions could indicate the presence of different polymorphs, which may have distinct physical properties.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis of this compound and its Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions and conjugation within molecules. For this compound, this method provides insights into how the arrangement of the cyano, methyl, and acetate groups on the phenyl ring influences its electronic structure and absorption of ultraviolet and visible light. The electronic spectrum of an aromatic compound is primarily dictated by the transitions of π-electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) molecular orbitals.

In aromatic systems like substituted benzonitriles, characteristic absorption bands arise from π → π* transitions of the benzene ring. The electronic spectrum of benzonitrile (B105546) itself typically displays a strong primary absorption band around 224 nm and a weaker, secondary band around 271 nm. These correspond to electronic transitions within the benzene ring, which are influenced by the attached cyano group.

The introduction of substituents, such as the methyl and acetate groups in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (red shift to longer wavelengths) or hypsochromic (blue shift to shorter wavelengths), provide valuable information about the electronic effects of the substituents. The methyl group, being an electron-donating group, and the acetate group, which can also influence the electronic distribution, are expected to perturb the electronic transitions of the parent benzonitrile chromophore.

A detailed analysis of the UV-Vis spectrum of this compound would involve identifying the primary and secondary absorption bands and attributing them to specific electronic transitions. For instance, the high-energy absorption bands are typically assigned to π → π* transitions, which are characteristic of the conjugated π-system of the aromatic ring. Lower energy, and often less intense, absorptions may be attributed to n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the acetate group or the nitrogen atom of the cyano group.

| Compound Name | Solvent | λmax 1 (nm) | εmax 1 (L·mol⁻¹·cm⁻¹) | Transition 1 | λmax 2 (nm) | εmax 2 (L·mol⁻¹·cm⁻¹) | Transition 2 |

| This compound | Ethanol | ~230 | ~12,000 | π → π | ~275 | ~1,500 | π → π |

| 2-Cyano-6-methylphenol | Ethanol | ~228 | ~11,500 | π → π | ~272 | ~1,400 | π → π |

| o-Tolunitrile (2-Methylbenzonitrile) | Ethanol | ~225 | ~10,000 | π → π | ~273 | ~1,200 | π → π |

| Phenyl acetate | Ethanol | ~218 | ~8,000 | π → π | ~265 | ~800 | π → π |

Note: The data in this table is hypothetical and serves as an illustration of the expected UV-Visible absorption characteristics for these compounds. Actual experimental values may vary.

Further research involving the synthesis and spectroscopic characterization of this compound and its derivatives would be necessary to obtain precise experimental data and to fully interpret its electronic transitions and conjugation effects. Such studies would involve dissolving the compounds in various solvents to analyze solvatochromic effects, which can provide additional information about the nature of the electronic transitions.

Theoretical and Computational Chemistry Studies on 2 Cyano 6 Methylphenyl Acetate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods can provide insights into a molecule's geometry, stability, and electronic characteristics.

Optimized Geometries and Conformational Analysis

No specific studies detailing the optimized molecular geometry or a comprehensive conformational analysis for 2-Cyano-6-methylphenyl acetate (B1210297) could be located. Such a study would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms, bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds and their relative energies.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analysis

Detailed information on the electronic structure, charge distribution, and Frontier Molecular Orbital (FMO) analysis for 2-Cyano-6-methylphenyl acetate is not available. An investigation into these areas would reveal how electrons are distributed across the molecule, identifying electron-rich and electron-deficient regions. FMO analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to predict a wide range of molecular properties with a good balance between accuracy and computational cost.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

There are no published DFT calculations predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra of this compound. Such theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Exploration of Reaction Pathways and Transition States

No computational studies exploring the reaction pathways and transition states involving this compound were found. This type of research is essential for understanding the mechanisms of reactions in which the molecule participates, including identifying the energy barriers and intermediate structures that govern the reaction's kinetics and outcome.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their movements and interactions with other molecules in a system. There is no evidence of such simulations having been performed for this compound in the available literature. These simulations would be particularly useful for understanding its behavior in different solvents or in condensed phases.

Computational Modeling of Catalytic Processes Involving this compound Analogues

Theoretical and computational chemistry studies provide invaluable insights into the mechanisms of catalytic processes involving analogues of this compound. While specific computational models for this exact compound are not extensively documented in publicly available research, a wealth of information can be gleaned from studies on structurally related molecules. These analogues include substituted phenyl acetates, benzonitrile (B105546) derivatives, and other aryl compounds that undergo similar catalytic transformations. Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed examination of reaction pathways, transition states, and the electronic and steric effects of substituents on catalytic activity.

Research into the hydrolysis of phenyl acetates, for instance, has utilized computational methods to elucidate reaction mechanisms. researchgate.netnih.govnih.govstanford.edu Studies have explored both acid- and base-catalyzed hydrolysis, providing a foundational understanding of the ester cleavage process that is directly applicable to this compound. researchgate.net For example, theoretical calculations have been employed to investigate the thermodynamic and kinetic aspects of the hydrolysis and methanolysis of triacetin, a model triacylglycerol, at the B3LYP/6-31++G(d,p) level of theory. researchgate.net These studies help in predicting the reactivity of the acetate group in different chemical environments.

Similarly, extensive computational work has been conducted on palladium-catalyzed reactions involving aryl cyanides and halides, which serves as a model for understanding the reactivity of the 2-cyano-6-methylphenyl moiety. nih.govacs.orgresearchgate.net Mechanistic studies have highlighted the challenges in these catalytic systems, such as catalyst deactivation by cyanide, and computational models have been instrumental in understanding these deactivation pathways. nih.gov For instance, the palladium-catalyzed cyanation of aryl chlorides has been shown to be effective with a Pd2(dba)3/dppf/Zn system, and computational studies can help rationalize the role of each component in the catalytic cycle. researchgate.net

Furthermore, computational investigations into the arylation of enol acetates have provided insights into the influence of substituents on the phenyl ring on reaction kinetics. scielo.br These studies, often employing methods like (U)BHandHLYP/6-311G**, demonstrate that polar effects are a key factor, with electron-withdrawing groups on the phenyl radical accelerating the reaction. scielo.br This is particularly relevant for understanding the electronic influence of the cyano group in this compound in similar radical reactions.

The following table summarizes key findings from computational studies on analogous catalytic processes.

| Catalytic Process Studied | Analogous Moiety | Computational Method | Key Findings |

| Hydrolysis of Phenyl Acetates | Phenyl Acetate | DFT (B3LYP/6-31++G(d,p)) | Elucidation of acid- and base-catalyzed hydrolysis mechanisms and the effect of solvents. researchgate.net |

| Palladium-Catalyzed Cyanation | Benzonitrile | Not specified | Mechanistic insights into catalyst poisoning by cyanide and the role of co-catalysts. nih.govresearchgate.net |

| Arylation of Enol Acetates | Phenyl Acetate | (U)BHandHLYP/6-311G** | Polar effects of substituents on the phenyl ring are key determinants of reaction rates. scielo.br |

| Hydrolysis of Substituted Phenyl Acetates | Phenyl Acetate | Not specified | Kinetic studies supported by theoretical calculations to understand substituent effects. researchgate.net |

In the context of palladium-catalyzed cross-coupling reactions, computational studies have been crucial in designing more efficient and robust catalytic systems. For example, the development of palladacycle precatalysts has been guided by an understanding of the in-situ generation of the active catalyst, a process that can be modeled computationally. nih.gov The choice of ligands also plays a critical role, and computational screening can predict the efficacy of different phosphine (B1218219) ligands in preventing catalyst deactivation and promoting the desired reaction pathway.

The study of benzonitrile derivatives through computational methods also provides a basis for understanding the behavior of the cyano-substituted aromatic ring in this compound. nih.govresearchgate.net For example, the binding of benzonitrile derivatives to supramolecular macrocycles has been investigated using co-crystallization and computational methods, revealing the importance of π-π stacking interactions. nih.gov Such studies highlight the non-covalent interactions that can influence catalytic processes.

Current Research Challenges and Future Directions in 2 Cyano 6 Methylphenyl Acetate Chemistry

Development of Highly Stereoselective and Enantioselective Synthetic Pathways

A significant hurdle in contemporary chemical synthesis is the control of stereochemistry. While 2-Cyano-6-methylphenyl acetate (B1210297) itself is an achiral molecule, the principles of stereoselective synthesis become paramount when considering its derivatives or more complex synthetic routes that may involve chiral intermediates. Future research endeavors will likely focus on the introduction of stereocenters into the molecule's precursors or its subsequent derivatization.

For instance, the development of enantioselective methods for the synthesis of precursors to 2-Cyano-6-methylphenyl acetate could open up new avenues for creating chiral liquid crystals or biologically active molecules. This could involve the asymmetric synthesis of a chiral derivative of 2-cyano-6-methylphenol, which would then be acetylated to the final product. The challenge lies in designing catalysts and reaction conditions that can effectively control the three-dimensional arrangement of atoms during the formation of these more complex structures. While stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are well-established in organic chemistry, achieving high levels of stereoselectivity in the synthesis of novel substituted aromatics remains a formidable task. masterorganicchemistry.comorganicchemistrytutor.com

Exploration of Novel and More Efficient Catalytic Systems for Specific Transformations

The synthesis of this compound would logically proceed through the acetylation of 2-cyano-6-methylphenol. The efficiency and selectivity of this transformation are critically dependent on the catalytic system employed. While traditional methods often rely on base catalysis with reagents like pyridine (B92270), there is a strong impetus to develop more sustainable and efficient alternatives. rsc.org

Recent advancements in catalysis offer promising directions. For example, the use of solid acid catalysts, such as heteropolyacids, has been shown to be effective for the acetylation of phenols and alcohols. These catalysts are often recyclable, environmentally benign, and can operate under mild conditions. semanticscholar.org Another innovative approach involves the use of metallic catalysts, such as magnesium powder, which can facilitate the acetylation of phenols with high yields under solvent-free conditions. tandfonline.com The development of deep eutectic solvents as catalysts also presents a green and highly efficient method for the acylation of phenols. rsc.org

Future research will undoubtedly focus on tailoring these novel catalytic systems for the specific substrate of 2-cyano-6-methylphenol. The electronic and steric effects of the cyano and methyl groups will necessitate careful optimization of the catalyst structure and reaction parameters to achieve high conversion and selectivity.

Table 1: Comparison of Catalytic Systems for Phenol (B47542) Acetylation

| Catalyst System | Substrate | Acetylating Agent | Conditions | Yield | Reference |

| Magnesium Powder (2.5 mol%) | Phenol | Acetic Anhydride (B1165640) | 25 °C, 18 h | >98% | tandfonline.com |

| Preyssler Heteropolyacid | Salicylic Acid | Acetic Anhydride | Room Temp. | High | semanticscholar.org |

| Pyridine | p-Chlorophenol | Acetic Anhydride | Carbon Tetrachloride | Rate Dependent on Pyridine Conc. | rsc.org |

| [CholineCl][ZnCl2]3 | 1-Phenylethanol | Propionic Anhydride | Room Temp., 30 min | High | rsc.org |

This table presents data for the acetylation of various phenols and alcohols as a reference for potential systems applicable to 2-cyano-6-methylphenol.

Discovery of Unprecedented Reactivity Modes and Novel Derivatizations

The true potential of this compound lies in the exploration of its reactivity beyond simple synthesis. The interplay between the electron-withdrawing cyano group and the acetate functionality on the aromatic ring can lead to novel chemical transformations. For instance, the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate a diverse array of heterocyclic compounds. The acetate group, on the other hand, can be hydrolyzed to reveal the phenolic hydroxyl group, which can then be used for further functionalization, such as etherification or the introduction of other ester groups.

A key challenge will be to achieve selective transformations. For example, developing conditions that allow for the reaction of the cyano group without affecting the acetate ester, or vice versa, will be crucial for synthetic utility. The investigation of metal-catalyzed cross-coupling reactions at the aromatic ring could also lead to the synthesis of highly complex molecules with potential applications in materials science and medicinal chemistry. The unique substitution pattern of this compound may also lead to unexpected regioselectivity in these reactions.

Integration of this compound Synthesis into Advanced Flow Chemistry and Automated Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and product consistency. nih.govacs.org The synthesis of this compound is a prime candidate for adaptation to flow chemistry platforms. A flow process could involve the continuous mixing of a stream of 2-cyano-6-methylphenol with an acetylating agent in the presence of a packed-bed catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.govacs.orguniversityofgalway.ie

The integration of automated systems for reaction optimization and product analysis would further accelerate the development of efficient synthetic routes. High-throughput screening of catalysts and reaction conditions, facilitated by automated platforms, could rapidly identify the optimal parameters for the synthesis of this compound and its derivatives. This approach not only enhances efficiency but also generates large datasets that can be used to develop predictive models for reaction outcomes.

Design and Development of Advanced Functional Materials Utilizing the this compound Core

The unique combination of functional groups in this compound makes it an attractive building block for the design of advanced functional materials. The cyano group is a well-known component of materials with interesting electronic and optical properties, including liquid crystals and organic light-emitting diodes (OLEDs). The ability to hydrolyze the acetate to a phenol opens up possibilities for creating polymers and coordination complexes. ontosight.ai

Future research could explore the incorporation of the this compound core into polymeric structures to create materials with tailored thermal, mechanical, and optical properties. For example, polymers derived from this monomer could exhibit enhanced thermal stability or specific liquid crystalline phases. Furthermore, the phenolic derivative could be used to synthesize metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing. The development of such materials from a novel building block like this compound represents a significant and exciting challenge for materials scientists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2-Cyano-6-methylphenyl acetate?

- Methodological Answer : Synthesis typically involves esterification of the parent acid (2-cyano-6-methylphenol) with acetyl chloride or acetic anhydride under controlled conditions. Purification via recrystallization (using solvents like ethyl acetate/hexane mixtures) or preparative HPLC is critical to achieve >95% purity. Reaction parameters (temperature, catalyst type, and stoichiometry) must be optimized to minimize byproducts such as hydrolyzed intermediates or dimerization products .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., cyano and methyl groups) and ester linkage. Mass spectrometry (EI or ESI) verifies molecular weight.

- Crystallography : Single-crystal X-ray diffraction with SHELXL (for refinement) or SHELXS (for structure solution) resolves bond lengths/angles and confirms stereochemistry. WinGX/ORTEP can visualize anisotropic displacement parameters .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Toxicity analogs (e.g., vinyl acetate) suggest potential respiratory irritation; monitor for acute effects like mucosal inflammation. Store at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectral data for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (using Gaussian or ORCA). Adjust computational models for solvent effects or tautomerism.

- Crystallographic Refinement : If X-ray data conflicts with predicted geometries (e.g., bond angles), re-refine using SHELXL with alternate restraints or check for twinning using PLATON .

Q. What experimental design optimizes reaction yields of this compound under varying catalytic conditions?

- Methodological Answer :

- DOE Approach : Screen catalysts (e.g., HSO, DMAP) and solvents (polar aprotic vs. non-polar) using a factorial design. Monitor reaction progress via TLC or in situ IR.

- Kinetic Analysis : Use GC-MS to quantify intermediates and identify rate-limiting steps. For example, excess acetic anhydride may improve esterification efficiency but risks side reactions at elevated temperatures .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay in mammalian cell lines (e.g., HEK-293) to assess IC.

- Enzyme Inhibition : Test interactions with cytochrome P450 isoforms or esterases via fluorometric assays.

- Structural Analog Insights : The cyano group in related compounds (e.g., methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate) suggests potential as a protease inhibitor scaffold .

Data Analysis & Tools

Q. How should researchers address discrepancies in reported crystallographic parameters for this compound?

- Methodological Answer :

- Re-refinement : Use SHELXL to adjust weighting schemes or apply Hirshfeld rigid-bond restraints.

- Validation Tools : Check for overfitting with R or validate hydrogen bonding via Mercury (CCDC). Cross-reference with databases like PubChem for bond-length outliers .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using GROMACS.

- Thermodynamic Data : Estimate logP and pKa via ChemAxon or ACD/Labs. Compare with experimental HPLC retention times under reversed-phase conditions .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodological Answer :

- Functional Group Reactivity : The cyano group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. The ester can be hydrolyzed to a carboxylic acid for further derivatization.

- Case Study : Analogous compounds (e.g., methyl 2-phenylacetoacetate) are precursors in drug synthesis, suggesting utility in scaffold diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.